Geranyl isovalerate

Beschreibung

Eigenschaften

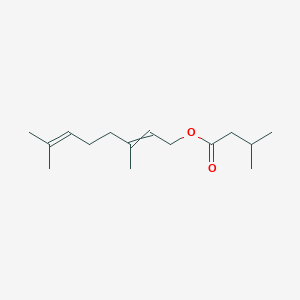

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,9,13H,6,8,10-11H2,1-5H3/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUKTGNMIRUIQN-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)OC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883184 | |

| Record name | Geranyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid/rose odour | |

| Record name | Geranyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/550/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in water | |

| Record name | Geranyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/550/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.878-0.899 | |

| Record name | Geranyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/550/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

109-20-6 | |

| Record name | Geranyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPO8694RK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Analysis of Geranyl Isovalerate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl isovalerate is a naturally occurring monoterpenoid ester recognized for its characteristic fruity and floral aroma. Beyond its significant role in the flavor and fragrance industry, this compound is gaining attention within the scientific community for its potential biological activities. Found as a constituent of essential oils in a variety of plant species, this compound contributes to the complex aromatic profiles that define these plants. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Quantitative Occurrence

This compound has been identified in a diverse range of plant species, often as a component of their essential oils. The concentration of this ester can vary significantly depending on the plant species, the specific organ, and geographical and environmental factors. Below is a summary of notable plant sources and the reported quantitative data for this compound.

| Plant Species | Family | Plant Part | Concentration (% of Essential Oil) | Reference(s) |

| Artemisia jordanica | Asteraceae | Leaves | 7.67% | [1] |

| Pelargonium graveolens | Geraniaceae | Leaves | 0.378% | [2] |

| Argyreia nervosa | Convolvulaceae | Leaves | Major constituent (exact % not specified) | [3] |

| Anthemis nobilis | Asteraceae | Flowers | 0.16% | [4] |

| Citrus spp. | Rutaceae | Peel | Minor constituent |

Biosynthesis of this compound

This compound is a product of the terpenoid biosynthetic pathway, a major route for the synthesis of secondary metabolites in plants. The biosynthesis can be broadly divided into two key stages: the formation of the geraniol backbone and its subsequent esterification.

-

Formation of Geraniol: The biosynthesis of geraniol originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are primarily synthesized through the methylerythritol 4-phosphate (MEP) pathway in plastids. Geranyl pyrophosphate (GPP) synthase then catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl pyrophosphate (GPP). Finally, a specific monoterpene synthase, geraniol synthase (GES), hydrolyzes GPP to produce the alcohol geraniol.[5][6][7][8]

-

Esterification to this compound: The final step in the biosynthesis is the esterification of geraniol. This reaction is catalyzed by an alcohol acyltransferase (AAT), which belongs to the BAHD superfamily of acyltransferases.[9][10][11] These enzymes utilize an acyl-coenzyme A (CoA) donor, in this case, isovaleroyl-CoA, and transfer the acyl group to the hydroxyl group of the alcohol substrate, geraniol, to form this compound.[9][10]

Below is a diagram illustrating the biosynthetic pathway of this compound.

Experimental Protocols

The extraction and analysis of this compound from plant materials are critical for its identification and quantification. The following are detailed methodologies for key experimental procedures.

Extraction of Essential Oils by Steam Distillation

This method is suitable for the extraction of volatile compounds like this compound from fresh or dried plant material, particularly flowers and leaves.[12][13][14][15]

Materials:

-

Fresh or dried plant material (e.g., flowers, leaves)

-

Distillation apparatus (Clevenger-type)

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collection vessel

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Plant Material: Weigh a suitable amount of fresh or dried plant material. For fresh material, coarsely chop it to increase the surface area for steam penetration.

-

Assembly of Apparatus: Set up the Clevenger-type distillation apparatus. Place the plant material into the round-bottom flask and add a sufficient amount of distilled water to cover the material.

-

Distillation: Heat the flask using the heating mantle to boil the water and generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture will travel to the condenser. Circulate cold water through the condenser to cool the vapor, causing it to condense back into a liquid.

-

Collection: The condensed liquid, a mixture of essential oil and water (hydrosol), will be collected in the collection vessel. Due to their different densities, the essential oil will typically form a layer on top of the water.

-

Separation and Drying: Carefully separate the essential oil layer from the aqueous layer using a separatory funnel. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Solvent Extraction of this compound

This method is applicable for extracting a broader range of compounds, including less volatile ones, and can be tailored by the choice of solvent.[3]

Materials:

-

Dried and powdered plant material (e.g., leaves)

-

Soxhlet apparatus or glassware for maceration

-

Solvents (e.g., ethanol, ethyl acetate, hexane)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Preparation of Plant Material: Air-dry the plant material in the shade and then grind it into a fine powder.

-

Extraction:

-

Soxhlet Extraction: Place the powdered plant material in a thimble and extract with the chosen solvent in a Soxhlet apparatus for several hours.

-

Maceration: Alternatively, soak the powdered plant material in the chosen solvent in a sealed container for a period of 24-48 hours with occasional shaking.

-

-

Filtration: After extraction, filter the mixture through filter paper to separate the extract from the solid plant residue.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude extract.

-

Storage: Store the crude extract in a sealed vial at 4°C until further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the identification and quantification of volatile compounds like this compound in complex mixtures such as essential oils and plant extracts.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for essential oil analysis (e.g., DB-5ms)

-

Helium (carrier gas)

-

Sample vials

-

Microsyringe

-

This compound standard

-

Solvent (e.g., hexane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the essential oil or crude extract in a suitable solvent (e.g., 1% in hexane). If quantification is desired, prepare a series of standard solutions of this compound of known concentrations.

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature (e.g., 250°C) and injection mode (e.g., splitless).

-

Oven Program: Program the oven temperature to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

-

Carrier Gas: Set the flow rate of the helium carrier gas.

-

Mass Spectrometer: Set the ion source temperature (e.g., 230°C) and the mass scan range (e.g., 40-500 amu).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectra of the eluting compounds.

-

Compound Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with a library database (e.g., NIST).

-

Quantification: For quantitative analysis, create a calibration curve from the peak areas of the standard solutions. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the extraction, identification, and quantification of this compound from a plant source.

Conclusion

This guide has provided a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for this compound in plants. The presented data and protocols offer a valuable resource for researchers and professionals engaged in the study of natural products and their potential applications. A thorough understanding of these fundamental aspects is crucial for the exploration of this compound's biological activities and its potential development as a therapeutic agent. Further research is warranted to explore a wider range of plant species for this compound and to fully elucidate the regulatory mechanisms of its biosynthesis.

References

- 1. How to Distill Your Own Essential Oils from Flower Petals — Lover. [loverflorals.com]

- 2. fairoils.com [fairoils.com]

- 3. Evaluation of the Anticancer Properties of this compound, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of geraniol synthase from the peltate glands of sweet basil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Functional characterization of a geraniol synthase-encoding gene from Camptotheca acuminata and its application in production of geraniol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Volatile Fatty Acid Derivatives [ebrary.net]

- 10. Volatile ester formation in roses. Identification of an acetyl-coenzyme A. Geraniol/Citronellol acetyltransferase in developing rose petals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 12. rockymountainoils.com [rockymountainoils.com]

- 13. engineering.iastate.edu [engineering.iastate.edu]

- 14. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 15. harmonieusa.com [harmonieusa.com]

The Biosynthesis of Geranyl Isovalerate in Aromatic Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl isovalerate is a volatile organic compound contributing to the characteristic aroma of many plants and their essential oils. As a monoterpenoid ester, its biosynthesis is a multi-step process involving the convergence of terpenoid and amino acid catabolism pathways. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the precursor pathways, key enzymatic reactions, and regulatory aspects. The guide is intended for researchers in the fields of plant biochemistry, natural product chemistry, and drug development who are interested in understanding and potentially engineering the production of this and related aromatic compounds.

Introduction

This compound is an ester comprised of the monoterpene alcohol geraniol and the branched-chain fatty acid isovaleric acid. It is found as a component of the essential oils of various aromatic plants, including species of Artemisia and chamomile[1][2][3]. The biosynthesis of this ester is a fascinating example of metabolic convergence, utilizing precursors from two distinct and fundamental metabolic routes: the methylerythritol 4-phosphate (MEP) pathway for the geraniol moiety and the catabolism of the branched-chain amino acid leucine for the isovalerate moiety. The final condensation of these two precursors is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known for their role in generating the vast diversity of volatile esters in plants[4][5]. Understanding this pathway is crucial for applications ranging from the improvement of crop flavor and fragrance to the metabolic engineering of novel bioactive compounds.

The Biosynthetic Pathway of this compound

The synthesis of this compound can be conceptually divided into three main stages:

-

Biosynthesis of the Geraniol Precursor: The generation of geraniol from primary metabolites.

-

Biosynthesis of the Isovaleryl-CoA Precursor: The formation of the acyl-donor from amino acid catabolism.

-

Esterification: The final condensation reaction to form this compound.

Biosynthesis of Geraniol

Geraniol biosynthesis originates in the plastids via the Methylerythritol 4-Phosphate (MEP) pathway.

-

Step 1: Formation of Geranyl Diphosphate (GPP): The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Geranyl Diphosphate Synthase (GPPS) then catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP). GPP is the universal precursor for all monoterpenes.

-

Step 2: Conversion of GPP to Geraniol: The final step in geraniol formation is the conversion of GPP to geraniol. This reaction is catalyzed by the enzyme Geraniol Synthase (GES) , a member of the terpene synthase (TPS) family. GES facilitates the removal of the diphosphate group from GPP, forming a geranyl cation, which is then quenched with a water molecule to yield geraniol.

A diagram of the geraniol biosynthesis pathway is presented below:

Biosynthesis of Isovaleryl-CoA

The isovalerate moiety of this compound is derived from the catabolism of the branched-chain amino acid L-leucine. This process primarily occurs in the mitochondria.

-

Step 1: Transamination of Leucine: The first step is the reversible transamination of L-leucine to α-ketoisocaproate, catalyzed by a branched-chain amino acid aminotransferase (BCAT) .

-

Step 2: Oxidative Decarboxylation: α-Ketoisocaproate is then oxidatively decarboxylated to form isovaleryl-CoA . This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .

-

Step 3: Dehydrogenation: In the canonical leucine catabolic pathway, isovaleryl-CoA is further dehydrogenated by isovaleryl-CoA dehydrogenase (IVD) to 3-methylcrotonyl-CoA, which then enters central metabolism. For the synthesis of this compound, isovaleryl-CoA is intercepted from this pathway to be used as an acyl donor.

A diagram of the isovaleryl-CoA biosynthesis pathway is presented below:

Esterification to this compound

The final step in the biosynthesis of this compound is the esterification of geraniol with isovaleryl-CoA. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) , which belongs to the large and diverse BAHD family of acyltransferases[4][5].

While a specific AAT for this compound has not yet been definitively characterized in the literature, research on other volatile esters provides strong evidence for this mechanism. For instance, AATs from rose, apple, and strawberry have been shown to utilize geraniol as a substrate to produce geranyl acetate, using acetyl-CoA as the acyl donor. It is highly probable that a homologous AAT with substrate specificity for isovaleryl-CoA is responsible for the formation of this compound.

The overall biosynthetic pathway is summarized in the following diagram:

Quantitative Data

Quantitative data on the enzymes and metabolites in the this compound pathway is crucial for understanding its regulation and for metabolic engineering efforts.

Table 1: Enzyme Kinetic Properties

| Enzyme | Plant Source | Substrate | K_m (µM) | Cofactor(s) | Optimal pH | Reference |

| Geraniol Synthase (GES) | Ocimum basilicum (Sweet Basil) | Geranyl Diphosphate | 21 | Mn²⁺ | 8.5 | [6] |

| Geraniol Synthase (GES) | Ocimum basilicum (Sweet Basil) | Mn²⁺ | 51 | - | 8.5 | [6] |

Note: Kinetic data for the specific alcohol acyltransferase that synthesizes this compound is not yet available in the literature.

Table 2: Reported Presence of this compound in Aromatic Plants

| Plant Species | Plant Part | Analytical Method | Reference |

| Artemisia annua | Aerial parts | GC-MS | [2] |

| Artemisia judaica | Aerial parts | GC-MS | [1] |

| Matricaria chamomilla L. | Flowers | GC-MS | [3] |

Experimental Protocols

This section provides generalized protocols for the key experiments required to study the this compound biosynthetic pathway.

Protocol 1: Identification and Cloning of a Candidate Acyltransferase Gene

A common workflow for identifying a candidate gene for this compound synthesis is outlined below.

Methodology:

-

RNA Extraction: Extract total RNA from the plant tissue known to produce this compound (e.g., flowers, leaves) using a suitable method such as a CTAB-based protocol or a commercial plant RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) primer.

-

Degenerate PCR: Design degenerate primers based on conserved amino acid sequences of known plant alcohol acyltransferases from the BAHD family. Perform PCR on the cDNA to amplify a partial gene fragment.

-

RACE (Rapid Amplification of cDNA Ends): Use 5' and 3' RACE to amplify the unknown upstream and downstream sequences of the partial gene fragment to obtain the full-length cDNA sequence.

-

Cloning: Clone the full-length cDNA into a suitable expression vector (e.g., pET vector for bacterial expression) for subsequent functional characterization.

Protocol 2: Heterologous Expression and Purification of the Acyltransferase

Methodology:

-

Transformation: Transform the expression vector containing the candidate acyltransferase gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induction of Protein Expression: Grow the transformed E. coli culture to an optimal cell density (OD_600_ of 0.6-0.8) and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification: If the protein is expressed with an affinity tag (e.g., His-tag), purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

-

Purity Assessment: Assess the purity of the purified protein by SDS-PAGE.

Protocol 3: In Vitro Enzyme Assay for Acyltransferase Activity

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified recombinant acyltransferase, geraniol as the alcohol substrate, and isovaleryl-CoA as the acyl donor.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Product Extraction: Stop the reaction and extract the formed this compound using an organic solvent (e.g., hexane or ethyl acetate).

-

Product Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound produced. Compare the retention time and mass spectrum with an authentic standard of this compound.

Protocol 4: Quantitative Analysis of this compound and its Precursors in Plant Tissue

Methodology:

-

Sample Preparation: Homogenize fresh or frozen plant tissue in a suitable solvent. For volatile compounds like this compound and geraniol, headspace solid-phase microextraction (HS-SPME) is a preferred, non-destructive method[7][8][9][10]. For less volatile precursors like isovaleryl-CoA, a liquid-liquid extraction followed by derivatization may be necessary.

-

GC-MS Analysis: Analyze the extracted and concentrated samples using a GC-MS system.

-

Gas Chromatography (GC): Separate the different compounds in the sample based on their volatility and affinity for the GC column.

-

Mass Spectrometry (MS): Fragment and detect the separated compounds, generating a unique mass spectrum for each.

-

-

Identification and Quantification: Identify the compounds of interest by comparing their retention times and mass spectra with those of authentic standards. Quantify the compounds by creating a calibration curve with known concentrations of the standards.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is expected to be tightly regulated at multiple levels, including transcriptional control of the biosynthetic genes and substrate availability.

Transcriptional Regulation

The expression of genes involved in terpenoid and volatile ester biosynthesis is often regulated by various families of transcription factors (TFs), including MYB , WRKY , and bHLH TFs[11][12][13][14][15][16]. These TFs can be activated by developmental cues (e.g., flower opening) and environmental stimuli (e.g., light, temperature, and herbivory), leading to the coordinated expression of pathway genes. For example, specific MYB and WRKY TFs have been shown to regulate the expression of terpene synthase genes[13][15][16]. It is likely that a similar regulatory network governs the expression of GES and the specific AAT involved in this compound synthesis.

A logical diagram illustrating the potential transcriptional regulation is shown below:

Substrate Availability

The production of this compound is also dependent on the availability of its precursors, geraniol and isovaleryl-CoA. The flux through the MEP and leucine catabolic pathways will therefore directly impact the rate of this compound synthesis. The regulation of these primary metabolic pathways is complex and beyond the scope of this guide, but it represents another critical control point.

Conclusion and Future Perspectives

The biosynthesis of this compound in aromatic plants is a prime example of the intricate and interconnected nature of plant secondary metabolism. While the general framework of the pathway is understood, significant research is still needed to elucidate the specific enzymes and regulatory mechanisms involved. The identification and characterization of the specific alcohol acyltransferase responsible for the final esterification step is a key area for future research. A deeper understanding of this pathway will not only enhance our knowledge of plant biochemistry but also provide valuable tools for the metabolic engineering of plants with enhanced aromatic profiles and for the biotechnological production of this and other valuable natural products.

References

- 1. Artemisia spp.: An Update on Its Chemical Composition, Pharmacological and Toxicological Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. impactfactor.org [impactfactor.org]

- 4. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 5. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative phytochemical profiling and authentication of four Artemisia species using integrated GC-MS, HPTLC and NIR spectroscopy approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Headspace collection and gas chromatography-mass spectrometry (GC-MS) analysis [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of SPME–GC–MS and characterization of floral scents from Aquilegia japonica and A. amurensis flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Floral Scents and Fruit Aromas: Functions, Compositions, Biosynthesis, and Regulation [frontiersin.org]

- 12. Integrative omics reveals mechanisms of biosynthesis and regulation of floral scent in Cymbidium tracyanum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Structure, evolution, and roles of MYB transcription factors proteins in secondary metabolite biosynthetic pathways and abiotic stresses responses in plants: a comprehensive review [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Regulation of Specialized Metabolism by WRKY Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LcWRKY17, a WRKY Transcription Factor from Litsea cubeba, Effectively Promotes Monoterpene Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for geranyl isovalerate (NMR, MS, IR)

An In-depth Technical Guide to the Spectroscopic Data of Geranyl Isovalerate

This guide provides a comprehensive overview of the spectroscopic data for this compound, a widely used fragrance and flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, complete with experimental protocols and data presented for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. These tables provide quantitative information for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.35 | t | =CH- (Olefinic Proton) |

| 5.09 | t | =CH- (Olefinic Proton) |

| 4.59 | d | -O-CH₂- (Ester Methylene Protons) |

| 2.17 | m | -CH- (Methine Proton in Isovalerate) |

| 2.13 - 2.08 | m | -CH₂- (Allylic Methylene Protons) |

| 2.05 | m | -CH₂- (Allylic Methylene Protons) |

| 1.71 | s | -CH₃ (Vinyl Methyl Protons) |

| 1.68 | s | -CH₃ (Vinyl Methyl Protons) |

| 1.60 | s | -CH₃ (Vinyl Methyl Protons) |

| 0.95 | d | -CH(CH₃)₂ (Isopropyl Methyl Protons) |

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C=O (Ester Carbonyl) |

| 142.3 | =C< (Quaternary Olefinic Carbon) |

| 131.8 | =C< (Quaternary Olefinic Carbon) |

| 123.7 | =CH- (Olefinic Carbon) |

| 118.5 | =CH- (Olefinic Carbon) |

| 61.3 | -O-CH₂- (Ester Methylene Carbon) |

| 43.5 | -CH₂- (Methylene Carbon in Isovalerate) |

| 39.5 | -CH₂- (Allylic Methylene Carbon) |

| 26.3 | -CH₂- (Allylic Methylene Carbon) |

| 25.8 | -CH- (Methine Carbon in Isovalerate) |

| 25.6 | -CH₃ (Vinyl Methyl Carbon) |

| 22.4 | -CH(CH₃)₂ (Isopropyl Methyl Carbons) |

| 17.6 | -CH₃ (Vinyl Methyl Carbon) |

| 16.4 | -CH₃ (Vinyl Methyl Carbon) |

Note: ¹³C NMR data is based on typical chemical shifts for similar structures and available data for related compounds like geranyl butyrate.[2]

Mass Spectrometry (MS)

Mass spectrometry of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Table 3: Key Mass Spectrometry (GC-MS, EI) Data for this compound

| m/z | Relative Intensity (%) | Assignment of Fragment Ion |

| 69 | 99.99 | [C₅H₉]⁺ (Isoprenyl cation) |

| 41 | 98.14 | [C₃H₅]⁺ (Allyl cation) |

| 93 | 92.87 | [C₇H₉]⁺ |

| 85 | 59.18 | [C₅H₉O]⁺ (Isovaleryl cation) |

| 57 | 46.97 | [C₄H₉]⁺ (Butyl cation) |

| 68 | 31.41 | [C₅H₈]⁺ |

| 39 | 31.48 | [C₃H₃]⁺ |

Data sourced from PubChem and NIST.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960 | Strong | C-H Stretch (Alkyl) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1670 | Medium | C=C Stretch (Alkene) |

| ~1160 | Strong | C-O Stretch (Ester) |

Note: These are typical values for a fatty acid ester with olefinic groups.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), inside an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used for analysis.

-

¹H NMR Acquisition:

-

A standard one-dimensional proton NMR experiment is performed.

-

Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16 to 64 scans for good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. The GC is equipped with a capillary column suitable for separating volatile compounds (e.g., HP-5MS).[5]

-

Gas Chromatography:

-

A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.

-

The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 250°C) to ensure separation of components.[6]

-

Helium is typically used as the carrier gas.

-

-

Mass Spectrometry:

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Ionization (EI) at 70 eV is used to fragment the molecule.

-

The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is recorded, showing the relative abundance of the different fragments.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: Since this compound is a liquid, the spectrum can be obtained neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).[3] This is a common technique for liquid samples.[7]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded first.

-

The sample is then applied, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound(109-20-6) 1H NMR [m.chemicalbook.com]

- 2. GERANYL BUTYRATE(106-29-6) 13C NMR spectrum [chemicalbook.com]

- 3. This compound | C15H26O2 | CID 5362830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Preliminary Investigation into the Biological Activity of Geranyl Isovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl isovalerate, a naturally occurring monoterpene ester, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of its biological activities, with a primary focus on its anticancer properties. While preliminary evidence suggests potential anti-inflammatory and antimicrobial effects, this area remains less explored. This document consolidates available quantitative data, details key experimental protocols, and presents visual diagrams of associated signaling pathways and workflows to serve as a foundational resource for further research and development.

Anticancer Activity of this compound

The most significant body of research on this compound focuses on its cytotoxic effects against cancer cells, particularly in the context of colorectal cancer. Studies have demonstrated that this compound can inhibit cancer cell proliferation in a dose- and time-dependent manner.[1]

Mechanism of Action: Induction of Apoptosis

This compound's primary anticancer mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells.[1][2] This is achieved through a multi-faceted process that targets the mitochondria, leading to an increase in intracellular reactive oxygen species (ROS) and a subsequent loss of mitochondrial membrane potential.[1][3]

This disruption of mitochondrial function triggers a cascade of events within the apoptotic pathway. Specifically, this compound has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Caspase-3 and Caspase-9.[2][4][5] The activation of these caspases, which are key executioners of apoptosis, ultimately leads to the dismantling of the cancer cell.[2][4] Furthermore, this compound has been observed to suppress the expression of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which further promotes cell death in cancer cells with damaged DNA.[2][4][5]

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been quantified using the MTT assay on colorectal cancer cell lines.

| Cell Line | IC50 Value (mM) | Incubation Time (hours) |

| HCT116 | ~1.6 - 1.8 | 48 |

| HT29 | ~4 | 48 |

Experimental Protocols: Anticancer Activity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Seed HCT116 or HT29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.5 to 8 mM) for 48 hours.

-

MTT Incubation: Add 50 µg of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2 hours.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This protocol assesses the effect of this compound on mitochondrial membrane potential.

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

-

JC-1 Staining: After treatment, incubate the cells with JC-1 dye.

-

Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (J-monomers).

-

Flow Cytometry (Optional): For quantitative analysis, cells can be analyzed by flow cytometry to determine the percentage of cells with depolarized mitochondria.

This protocol measures the generation of intracellular ROS.

-

Cell Seeding and Treatment: Seed and treat cells with this compound.

-

DCFH-DA Staining: Incubate the treated cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) dye.

-

Imaging: Wash the cells with PBS and image them using a fluorescence microscope. An increase in green fluorescence indicates an increase in intracellular ROS levels.

Anti-inflammatory Activity (Preliminary Data)

Direct research on the anti-inflammatory properties of this compound is limited. However, its structural similarity to geraniol, a monoterpene with well-documented anti-inflammatory effects, suggests that this compound may possess similar activities.[6] Terpenes, as a class of compounds, are known to have anti-inflammatory properties.[3] Geraniol has been shown to suppress inflammatory responses by modulating key signaling pathways such as NF-κB and MAPK.[7]

Potential Mechanisms of Action (Inferred from Geraniol)

Based on studies of geraniol, the potential anti-inflammatory mechanisms of this compound may involve:

-

Inhibition of NF-κB Pathway: Suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. This could involve preventing the degradation of IκBα, thereby keeping NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[7]

-

Modulation of MAPK Pathway: Regulation of the mitogen-activated protein kinase (MAPK) pathway, which is also crucial in inflammatory responses.[7]

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are critical in the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.

Experimental Protocols: Anti-inflammatory Assays

The following are standard in vitro protocols that can be employed to investigate the anti-inflammatory activity of this compound.

This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Prepare solutions of ovine or human COX-1 and COX-2 enzymes.

-

Incubation: Incubate the enzyme with the test compound (this compound) or a control inhibitor for a specified time.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: Measure the product formation (e.g., prostaglandin E2) using methods such as ELISA, HPLC, or a colorimetric assay that monitors the peroxidase activity of COX.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Antimicrobial Activity (Preliminary Data)

Similar to its anti-inflammatory properties, the antimicrobial activity of this compound is not extensively documented. However, it is a component of essential oils that have demonstrated antimicrobial effects.[8] For instance, the essential oil of Artemisia jordanica, which contains this compound, has shown potent antibacterial activity.[8] The broader class of terpenes is recognized for antimicrobial properties.[3]

Experimental Protocols: Antimicrobial Assays

Standard microbiological methods can be utilized to assess the antimicrobial potential of this compound.

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.

Conclusion and Future Directions

This compound demonstrates clear and potent anticancer activity, primarily through the induction of apoptosis in colorectal cancer cells. The mechanisms underlying this activity are relatively well-characterized, providing a solid foundation for further preclinical development.

In contrast, the anti-inflammatory and antimicrobial properties of this compound remain largely unexplored. While its structural relationship to geraniol and its presence in bioactive essential oils are suggestive of potential in these areas, dedicated studies with robust quantitative data are necessary to validate these hypotheses.

Future research should focus on:

-

Expanding the investigation of this compound's anticancer activity to other cancer types.

-

Conducting comprehensive in vitro and in vivo studies to elucidate the specific anti-inflammatory and antimicrobial mechanisms of action of pure this compound.

-

Determining the MIC values of this compound against a broad spectrum of pathogenic bacteria and fungi.

-

Evaluating the potential synergistic effects of this compound with existing anticancer, anti-inflammatory, and antimicrobial drugs.

This technical guide serves as a starting point for researchers and drug development professionals interested in the therapeutic potential of this compound, highlighting both the established knowledge and the significant opportunities for future investigation.

References

- 1. asm.org [asm.org]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochemical Profile and In Vitro Antioxidant, Antimicrobial, Vital Physiological Enzymes Inhibitory and Cytotoxic Effects of Artemisia jordanica Leaves Essential Oil from Palestine - PMC [pmc.ncbi.nlm.nih.gov]

Geranyl Isovalerate: A Technical Guide to its Olfactory Profile and Sensory Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl isovalerate is a widely utilized aroma chemical, prized for its multifaceted fruity and floral characteristics. This technical guide provides an in-depth analysis of its olfactory and sensory properties, drawing from available scientific and industry literature. While specific quantitative sensory threshold data remains elusive in publicly accessible domains, this document synthesizes the qualitative descriptors, outlines the general experimental methodologies for sensory evaluation, and details the biochemical pathways of olfaction. This guide serves as a foundational resource for professionals in research, new product development, and sensory science.

Olfactory Profile

This compound is consistently characterized by a complex and pleasant aroma profile. Its primary descriptors are fruity, floral, and green . These are often further delineated with specific notes of apple, blueberry, and a subtle hint of rose .[1] The overall impression is one of a fresh and natural fruitiness, making it a valuable component in the creation of berry and orchard fruit accords in both fragrance and flavor applications.

Sensory Characteristics

The sensory perception of this compound extends beyond its aroma to its flavor profile when used in food applications. The taste is often described as rosy, with nuances of geranium and a citrusy lemon note .[1] Some evaluators have also noted subtle valerian backnotes . These characteristics contribute to its use in a variety of flavored products, including beverages, confectionery, and baked goods.

Quantitative Sensory Data

A comprehensive search of scientific literature and industry databases did not yield specific, publicly available quantitative data for the odor or flavor detection thresholds of this compound. Such data is typically determined through rigorous sensory panel testing and is often proprietary. The absence of this data in the public domain presents a notable knowledge gap.

The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS) with the number 2518. While specific threshold values are not provided, its GRAS status implies a history of safe use in food at typical levels.

Table 1: Summary of Qualitative Olfactory and Sensory Descriptors for this compound

| Characteristic | Descriptors |

| Odor Profile | Fruity, Floral, Green, Apple, Blueberry, Rose[1] |

| Flavor Profile | Rosy, Geranium, Lemon, Valerian[1] |

Experimental Protocols for Sensory Evaluation

The determination of the olfactory and sensory characteristics of a compound like this compound involves standardized and controlled experimental methodologies. The following sections describe the general protocols for sensory panel analysis and Gas Chromatography-Olfactometry (GC-O), which are the primary techniques used in the flavor and fragrance industry.

Sensory Panel Analysis

Sensory panel analysis is a cornerstone of characterizing flavor and aroma compounds. It relies on trained human subjects to provide qualitative and quantitative evaluations.

Objective: To identify and quantify the sensory attributes of this compound.

Panelist Selection and Training:

-

A panel of 8-15 individuals is typically selected based on their sensory acuity, ability to describe sensations, and consistency.

-

Panelists undergo extensive training to recognize and scale the intensity of a wide range of aroma and flavor attributes relevant to the test substance. For this compound, this would include various fruity, floral, and green reference standards.

Sample Preparation and Presentation:

-

This compound is diluted in a neutral solvent (e.g., ethanol for olfaction, water or a simple food matrix for flavor) to various concentrations.

-

Samples are presented to panelists in a controlled environment with consistent temperature, lighting, and minimal background odors.

-

Samples are coded with random three-digit numbers to prevent bias.

-

A "nose-palate-cleanser," such as unsalted crackers and water, is provided between samples.

Evaluation Procedure:

-

Descriptive Analysis: Panelists identify and rate the intensity of each perceived sensory attribute (e.g., "apple," "floral," "sweet") on a structured scale (e.g., a 15-point intensity scale).

-

Threshold Testing: To determine the detection threshold (the lowest concentration at which the substance is detectable) and the recognition threshold (the lowest concentration at which the substance is identifiable), a series of ascending concentrations are presented using methods like the ASTM E679-04 (Ascending Method of Limits) or the 3-Alternative Forced Choice (3-AFC) method.

Data Analysis:

-

Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to analyze the intensity ratings and determine significant attributes.

-

Threshold data is typically calculated as the geometric mean of the individual panelists' thresholds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[2]

Objective: To identify the specific volatile compounds in a sample that contribute to its overall aroma and to characterize their individual odor quality.

Instrumentation:

-

A gas chromatograph (GC) equipped with a capillary column appropriate for the separation of volatile esters.

-

The column effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and an olfactometry port.

-

The olfactometry port delivers the effluent in a humidified air stream to a trained human assessor.

Procedure:

-

A solution of this compound is injected into the GC.

-

As the individual compounds elute from the column, the assessor sniffs the effluent at the olfactometry port and records the time, duration, and a description of any perceived odor.

-

The simultaneous data from the FID or MS allows for the correlation of the odor event with a specific chemical compound.

-

Techniques such as Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and re-analyzed by GC-O to determine the "flavor dilution" (FD) factor, which is a measure of the odor potency of each compound.

Data Analysis:

-

The results are compiled into an "aromagram" or "olfactogram," which is a plot of odor intensity or detection frequency versus retention time.

-

The odor descriptions are tabulated and correlated with the chemical identity of the eluting compounds as determined by MS.

Signaling Pathway of Olfaction

The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a sophisticated intracellular signaling cascade.

General Olfactory Transduction Pathway:

-

Odorant Binding: this compound, a volatile molecule, travels through the nasal cavity and dissolves in the mucus layer covering the olfactory epithelium. It then binds to specific Olfactory Receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs). While the specific ORs that bind to this compound have not been publicly identified, it is the unique combination of ORs that are activated that determines the perceived scent.

-

G-Protein Activation: The binding of this compound to an OR causes a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein (specifically, the G-olf subtype).

-

Second Messenger Production: The activated G-olf protein stimulates the enzyme adenylyl cyclase III, which catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows for an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron, causing a depolarization of the cell membrane. This initial depolarization is further amplified by the opening of Ca²⁺-activated Cl⁻ channels.

-

Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated at the axon hillock of the olfactory sensory neuron.

-

Signal Transmission to the Brain: The action potential propagates along the axon of the neuron to the olfactory bulb in the brain. Here, the signal is processed and relayed to higher olfactory cortices, leading to the conscious perception of the odor.

Conclusion

This compound possesses a well-defined, though qualitatively described, olfactory and sensory profile that makes it a significant ingredient in the flavor and fragrance industry. Its fruity, floral, and green characteristics are consistently reported. While a lack of publicly available quantitative threshold data and specific olfactory receptor binding information presents limitations, this guide provides a thorough overview of its sensory attributes and the established methodologies for their evaluation. The detailed description of the general olfactory signaling pathway offers a foundational understanding of the biochemical processes underlying its perception. Further research to determine the specific odor and flavor thresholds, as well as to identify the cognate olfactory receptors for this compound, would provide valuable insights for the scientific and industrial communities.

References

Geranyl Isovalerate (CAS No. 109-20-6): A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Geranyl isovalerate, also known as geranyl 3-methylbutanoate, is an ester recognized for its characteristic fruity and floral aroma.[1] This colorless to pale yellow liquid is a valuable ingredient in the fragrance and flavor industries, finding applications in perfumes, cosmetics, and various food products to impart scents and tastes such as apple, pear, and blueberry.[2][][4] This document provides an in-depth overview of its core physical properties, experimental methodologies for their determination, and key structural-property relationships.

Core Physical and Chemical Properties

The fundamental physical characteristics of this compound are summarized below. These values represent a consensus from various chemical suppliers and databases and may show slight variations depending on the purity and measurement conditions.

| Property | Value | References |

| CAS Number | 109-20-6 | [1][2][4][5][6] |

| Molecular Formula | C₁₅H₂₆O₂ | [1][2][][7] |

| Molecular Weight | 238.37 g/mol | [1][2][][4][6][7] |

| Appearance | Colorless to pale yellow, oily liquid | [1][2][4][8] |

| Odor | Fruity, rose, apple, pineapple, blueberry undertones | [][4][6][8] |

| Density | 0.89 g/mL at 25 °C (lit.) | [2][6][8] |

| Specific Gravity | 0.886 - 0.892 at 25 °C | [] |

| Boiling Point | 279-280 °C (lit.) | [1][2][4][6][8] |

| Refractive Index | n20/D 1.450 - 1.465 | [1][][6][8] |

| Solubility | Insoluble in water; Soluble in alcohol and most fixed oils.[2][] | [2][] |

| Vapor Pressure | 0.0005 kPa at 25 °C | [4] |

| Flash Point | 131 °C / 267.8 °F | [9] |

| Purity (Assay) | ≥95% | [1][6] |

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is proprietary, the determination of its physical properties follows standard organic chemistry laboratory protocols.

Determination of Boiling Point

The boiling point of a liquid ester like this compound is determined through distillation.[10]

-

Apparatus: A round-bottomed flask, heating mantle, distillation head with a thermometer, condenser, and receiving flask.

-

Methodology:

-

The sample of this compound is placed in the round-bottomed flask with boiling chips.

-

The apparatus is assembled for simple distillation.

-

The flask is gently heated.

-

The temperature is recorded when the vapor temperature stabilizes during continuous distillation. This stable temperature, where the liquid and vapor phases are in equilibrium at a given external pressure, is the boiling point.[10] For accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

-

Measurement of Density

Density is typically measured using a pycnometer or a digital densitometer at a controlled temperature (e.g., 25 °C).

-

Apparatus: A pycnometer (a glass flask with a precise volume), a high-precision analytical balance, and a temperature-controlled water bath.

-

Methodology:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the sample liquid and placed in the water bath until it reaches thermal equilibrium.

-

The pycnometer is filled to its calibrated volume, ensuring no air bubbles are present, and its exterior is cleaned and dried.

-

The mass of the pycnometer filled with the liquid is measured.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

Measurement of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

-

Apparatus: An Abbe refractometer, a constant temperature bath, and a light source (typically a sodium D-line at 589 nm).

-

Methodology:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned and a few drops of the this compound sample are applied.

-

The prisms are closed and the instrument is allowed to reach the target temperature (e.g., 20 °C).

-

The light source is activated, and the controls are adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Solubility

Solubility is assessed qualitatively and quantitatively. Esters are generally insoluble in polar solvents like water but soluble in nonpolar organic solvents.[11][12]

-

Apparatus: Test tubes, vortex mixer, graduated cylinders.

-

Methodology (Qualitative):

-

A small, measured volume (e.g., 1 mL) of this compound is added to a test tube containing a measured volume (e.g., 3 mL) of the solvent (e.g., water, ethanol).

-

The mixture is agitated using a vortex mixer.

-

The mixture is allowed to stand and observed for homogeneity. The formation of two distinct layers indicates insolubility, while a clear, single phase indicates solubility.[11]

-

-

Methodology (Quantitative):

-

A saturated solution is prepared by adding an excess of this compound to a known volume of solvent at a specific temperature.

-

The solution is stirred for an extended period to ensure equilibrium is reached.

-

The undissolved portion is separated by filtration or centrifugation.

-

A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is measured to determine the concentration (e.g., in g/100 mL).

-

Visualizations: Workflows and Relationships

The following diagrams illustrate the logical workflow for property analysis and the relationship between molecular structure and physical properties.

Caption: Experimental workflow for determining key physical properties of this compound.

Caption: Influence of molecular structure on the physical properties of esters.

References

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 4. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]

- 5. chemicalbull.com [chemicalbull.com]

- 6. 异戊酸香叶酯 ≥95%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C15H26O2 | CID 5362830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 109-20-6 [chemicalbook.com]

- 9. axxence.de [axxence.de]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. scribd.com [scribd.com]

- 12. solubilityofthings.com [solubilityofthings.com]

Metabolic fate of geranyl isovalerate in microbial systems

An In-depth Technical Guide on the Metabolic Fate of Geranyl Isovalerate in Microbial Systems

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound classified as a monoterpenoid ester.[1] It is formed from the esterification of geraniol, a primary alcohol, and isovaleric acid, a short-chain fatty acid.[1] This compound is a component of essential oils from various plants and is valued in the food and fragrance industries for its fruity, floral aroma.[1] Understanding the metabolic fate of this compound in microbial systems is crucial for several applications, including the biotechnological production of natural flavors and fragrances, the development of novel antimicrobial agents, and predicting the environmental degradation of terpenoids.[2][3]

Microorganisms, including bacteria and fungi, are adept at metabolizing a wide array of organic compounds, including terpenoids, through biotransformation processes.[4] These processes involve enzymatic reactions that can modify the structure of a substrate, often leading to compounds with altered biological activity or sensory properties.[5] Microbial biotransformations are advantageous due to their high specificity (regio- and stereoselectivity), mild reaction conditions, and their classification as 'natural' processes, which is highly desirable in the flavor and fragrance industry.[2][5] This guide provides a detailed overview of the known and predicted metabolic pathways of this compound in microbes, supported by quantitative data and experimental protocols from relevant studies.

Core Metabolic Pathway: Ester Hydrolysis

The initial and most critical step in the microbial metabolism of this compound is the hydrolysis of its ester bond. This reaction is catalyzed by hydrolytic enzymes, specifically lipases and esterases, which are ubiquitous in microbial systems.[6][7] The hydrolysis cleaves the molecule into its constituent alcohol (geraniol) and carboxylic acid (isovaleric acid).

This compound + H₂O ---(Lipase/Esterase)--> Geraniol + Isovaleric Acid

This enzymatic cleavage is a fundamental reaction in the biotransformation of many terpenoid esters.[7] For instance, studies on the closely related compound, geranyl acetate, have shown that various microorganisms, including Pseudomonas fluorescens, can efficiently catalyze its hydrolysis to geraniol.[8] Lipases, such as those from the genus Candida, are well-known for their ability to catalyze esterification and hydrolysis reactions involving terpenoids.[9][10]

Subsequent Metabolic Fates of Hydrolysis Products

Once geraniol and isovaleric acid are released, they enter distinct metabolic pathways within the microbial cell.

Metabolic Fate of Geraniol

Geraniol, an acyclic monoterpene alcohol, is a versatile precursor that can undergo a variety of microbial transformations, including oxidation, isomerization, and cyclization.[11][12]

-

Oxidation: The primary microbial metabolic route for geraniol is oxidation. It is first oxidized to its corresponding aldehyde, geranial (a component of citral), which can then be further oxidized to geranic acid.[12] These reactions are typically catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases. Geranic acid has been shown to possess strong antifungal properties.[13]

-

Isomerization: Microbes can isomerize geraniol to other terpene alcohols like its Z-isomer nerol or linalool.[12]

-

Cyclization: Certain fungi, such as Aspergillus niger and Penicillium species, can convert geraniol into cyclic monoterpenoids like α-terpineol and limonene.[12]

-

Esterification/Acetylation: In some metabolic contexts, geraniol can be re-esterified with other acids or acetylated to form geranyl acetate, particularly in engineered microbial systems designed for fragrance production.[12][14]

Metabolic Fate of Isovaleric Acid

Isovaleric acid (3-methylbutanoic acid) is a short-chain fatty acid that can be readily assimilated into the central metabolism of most microorganisms. It is typically activated to its coenzyme A (CoA) derivative, isovaleryl-CoA. From there, it can be catabolized through pathways that ultimately feed into the tricarboxylic acid (TCA) cycle for energy production or be used as a building block for the synthesis of other cellular components.

Visualization of Metabolic Pathways and Workflows

This compound Metabolic Pathway

The following diagram illustrates the primary metabolic cascade for this compound in a microbial system, beginning with hydrolysis and showing the subsequent biotransformation of its products.

References

- 1. This compound | C15H26O2 | CID 5362830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microbial synthesis of terpenoids for human nutrition - an emerging field with high business potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbial bio transformation: a process for chemical alterations - MedCrave online [medcraveonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic hydrolysis and microbial fermentation: The most favorable biotechnological methods for the release of bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A facile enzymatic synthesis of geranyl propionate by physically adsorbed Candida rugosa lipase onto multi-walled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

The Emergence of Geranyl Isovalerate in Novel Essential Oils: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the identification and significance of geranyl isovalerate in newly characterized essential oils. This document provides an in-depth overview of the compound's presence in select novel essential oils, detailed experimental protocols for its isolation and analysis, and an exploration of its potential therapeutic applications, particularly in oncology.

Introduction: this compound, A Compound of Growing Interest

This compound is a naturally occurring monoterpene ester that has been identified as a significant constituent in the essential oils of several plants, some of which have only recently been characterized in detail.[1] Traditionally used in the flavor and fragrance industry, recent studies have highlighted its potential pharmacological activities, notably its anticancer properties.[1][2] This guide focuses on the discovery of this compound in novel essential oil sources and the methodologies employed for its characterization.

Quantitative Analysis of this compound in Novel Essential Oils

Recent gas chromatography-mass spectrometry (GC-MS) analyses have identified this compound as a major component in the essential oils of Artemisia jordanica and Linum pubescens. The chemical composition of these oils, with a focus on this compound and other principal constituents, is summarized below.

Table 1: Chemical Composition of Artemisia jordanica Leaf Essential Oil [3]

| Compound | Retention Index | Percentage (%) |

| Bornyl acetate | - | 63.40 |

| endo-Borneol | - | 17.75 |

| This compound | 1602 | 7.67 |

| Oxygenated Monoterpenoids | - | 85.98 (Total) |

| Oxygenated Sesquiterpenoids | - | 8.01 (Total) |

| Monoterpene Hydrocarbons | - | 4.28 (Total) |

| Sesquiterpene Hydrocarbons | - | 1.66 (Total) |

Table 2: Major Constituents of Linum pubescens Aerial Parts Essential Oil

| Compound | Percentage (%) |

| This compound | 18.93 |

| Lauric acid | 12.07 |

| Germacrene D | 10.61 |

| Decanoic acid | 8.07 |

| 6,10,14-trimethyl-2-pentadecanone | 5.02 |

| 1-hexanol | 4.99 |

Experimental Protocols

Essential Oil Extraction

A common and effective method for extracting essential oils from plant material is hydrodistillation or steam distillation. The following is a generalized protocol that can be adapted for various plant matrices.

Protocol: Hydrodistillation of Essential Oils

-

Plant Material Preparation: The aerial parts of the plant (leaves, flowers, stems) are collected and shade-dried to reduce moisture content. The dried material is then ground into a coarse powder.

-

Hydrodistillation: A known quantity of the powdered plant material is placed in a Clevenger-type apparatus with distilled water.

-

Heating: The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and is condensed by a cooling condenser.

-

Collection: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their different densities and immiscibility, the essential oil forms a layer separate from the water and can be collected.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in sealed, dark glass vials at low temperatures to prevent degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for identifying and quantifying the components of an essential oil. The following protocol is a representative example.

Protocol: GC-MS Analysis of Essential Oils

-

Sample Preparation: A small volume of the essential oil is diluted in a suitable solvent, such as methanol or hexane.

-

Injection: 1 µL of the diluted sample is injected into the GC-MS system.

-

Gas Chromatography:

-

Column: A capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-